Home > Products > Screening Compounds P18549 > LPK-26 hydrochloride
LPK-26 hydrochloride - 492451-07-7

LPK-26 hydrochloride

Catalog Number: EVT-513785
CAS Number: 492451-07-7
Molecular Formula: C18H25Cl3N2O
Molecular Weight: 391.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

ET-26 Hydrochloride

Compound Description: ET-26 hydrochloride, chemically known as (R)-2-methoxyethyl1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride, is a novel analog of etomidate developed to retain its anesthetic benefits while minimizing adrenocortical suppression. Studies demonstrate its effectiveness as a sedative-hypnotic agent with stable myocardial and respiratory performance and a milder impact on adrenal function compared to etomidate [, , , , , , ].

Cyclopropyl-methoxycarbonylmetomidate (CPMM)

Compound Description: CPMM is another rapidly metabolized etomidate analog currently undergoing clinical trials. It is being investigated for its potential as an infused anesthetic with reduced adrenocortical suppression [].

Propofol

Compound Description: Propofol is an intravenous anesthetic agent known for its rapid onset and short duration of action. It is often favored for its antiemetic properties but can cause significant cardiovascular depression [, , ].

Donepezil Hydrochloride

Compound Description: Donepezil hydrochloride is a medication used to treat Alzheimer's disease. It functions as an acetylcholinesterase inhibitor, increasing acetylcholine levels in the brain [].

Classification

LPK-26 hydrochloride is classified as a kappa-opioid receptor agonist. It exhibits selective activity at the kappa-opioid receptor with a binding affinity of 0.64 nM, while showing much lower affinities for mu-opioid and delta-opioid receptors (1170 nM and >10,000 nM, respectively) . This selective binding profile suggests its potential utility in developing analgesics that minimize the side effects typically associated with mu-opioid receptor activation, such as addiction and respiratory depression .

Synthesis Analysis

Methods of Synthesis

The synthesis of LPK-26 hydrochloride involves a multi-step organic synthesis process. The starting materials typically include 3,4-dichlorophenylacetic acid and various amines and alcohols. The synthesis can be summarized in the following steps:

  1. Acylation: The initial step often involves the acylation of amines with 3,4-dichlorophenylacetic acid.
  2. Alkylation: Subsequent alkylation reactions introduce the isopropyl and pyrrolinyl groups into the molecular structure.
  3. Chiral Resolution: Given the presence of stereogenic centers, chiral resolution techniques may be employed to isolate the desired enantiomer.
  4. Formation of Hydrochloride Salt: The final step includes the formation of the hydrochloride salt to enhance solubility and stability.

The reaction conditions, such as temperature, solvent choice (commonly polar aprotic solvents), and catalysts (if necessary), are optimized to achieve high yield and purity .

Molecular Structure Analysis

Structural Characteristics

The molecular structure of LPK-26 hydrochloride features a central benzene ring substituted with two chlorine atoms at the 3 and 4 positions. It includes an acetamide group linked to this benzene ring, with an N-methyl group and a bulky N-[(1S)-1-(2-isopropyl)-2-(1-(3-pyrrolinyl))ethyl] moiety attached to the nitrogen atom of the acetamide .

Key structural data include:

  • Molecular Formula: C20H25Cl2N2O
  • Molecular Weight: 391.76 g/mol
  • Functional Groups: Aromatic ring, acetamide group, tertiary amine.

Visualization

The three-dimensional conformation of LPK-26 can significantly influence its interaction with the kappa-opioid receptor. Computational modeling techniques can provide insights into its conformational flexibility and binding orientation.

Chemical Reactions Analysis

Types of Reactions

LPK-26 hydrochloride participates in various chemical reactions typical for organic compounds, including:

  • Oxidation: Often using potassium permanganate or chromium trioxide as oxidizing agents.
  • Reduction: Commonly involves lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: Nucleophilic substitution reactions can occur using strong nucleophiles like sodium azide or iodide ions.

These reactions can lead to various derivatives that may exhibit altered pharmacological properties .

Mechanism of Action

Target Receptor

LPK-26 hydrochloride primarily targets the kappa-opioid receptor (KOR). As a full agonist at this receptor, it initiates a series of intracellular signaling pathways upon binding.

Biochemical Pathways

The activation of KOR by LPK-26 leads to:

  • Inhibition of adenylate cyclase activity.
  • Decreased cyclic adenosine monophosphate (cAMP) levels.
  • Opening of G-protein-coupled inwardly rectifying potassium channels (GIRK), which contribute to cellular hyperpolarization .

These biochemical events culminate in potent antinociceptive effects, providing pain relief without inducing physical dependence typically associated with mu-opioid receptor agonists .

Physical and Chemical Properties Analysis

Properties Overview

LPK-26 hydrochloride exhibits several notable physical and chemical properties:

  • Solubility: Soluble in polar solvents due to its hydrochloride salt form.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data may vary depending on purity but is generally within typical ranges for similar compounds.

These properties are crucial for its formulation in pharmaceutical applications .

Applications

Scientific Applications

LPK-26 hydrochloride serves multiple roles in scientific research:

  • Analgesic Research: Due to its potent antinociceptive effects, it is studied as a potential alternative to traditional opioids for pain management .
  • Pharmacological Studies: Its selective activity at kappa-opioid receptors makes it a valuable tool for studying opioid receptor pharmacology and signaling pathways .
  • Drug Development: The compound's profile suggests potential use in developing new analgesics with reduced abuse potential compared to existing opioid medications .
Pharmacological Mechanisms of LPK-26 Hydrochloride

Kappa-Opioid Receptor (KOR) Agonism Dynamics

Structural Determinants of KOR Selectivity

LPK-26 hydrochloride (chemical name: 2-(3,4-dichlorophenyl)-N-[(2S)-1-(2,5-dihydropyrrol-1-yl)-3-methylbutan-2-yl]-N-methylacetamide hydrochloride) exhibits high binding affinity and selectivity for the kappa-opioid receptor (KOR), with a reported Ki value of 0.68 nM [2]. Its selectivity arises from key structural features:

  • Dichlorophenyl Acetamide Core: The 3,4-dichlorophenyl moiety embedded in the acetamide group facilitates critical hydrophobic interactions within the KOR binding pocket. This scaffold is conserved in selective KOR agonists like ICI-199,441 and U50,488H [8] [9].
  • Stereospecific Side Chain: The (S)-configured methylbutan-2-yl group attached to a dihydropyrrole ring optimizes spatial orientation for KOR engagement. The stereochemistry at this chiral center significantly influences binding kinetics; the (R)-isomer shows markedly reduced affinity [1] [4].
  • N-Methyl Dihydropyrrole: The tertiary amine within the dihydropyrrole ring enables cation-π interactions with transmembrane residues of KOR (e.g., Asp138 in TM3), while its constrained conformation reduces off-target binding to μ-opioid (MOR) and δ-opioid (DOR) receptors [8] [9].

Table 1: Binding Affinity (Ki) of LPK-26 Hydrochloride at Opioid Receptors

Receptor SubtypeKi (nM)Selectivity Ratio (vs. KOR)
Kappa (KOR)0.681.0
Mu (MOR)230338-fold
Delta (DOR)>1,000>1,470-fold

Data compiled from receptor binding assays [2] [7].

Comparative Efficacy Against Classic KOR Agonists

In functional assays, LPK-26 demonstrates superior antinociceptive potency and signaling bias compared to classical KOR agonists:

  • In Vitro Efficacy: In [³⁵S]GTPγS binding assays—a measure of G-protein activation—LPK-26 achieves an EC₅₀ of 16.7 nM and an Eₘₐₓ of 98%, surpassing U50,488H (EC₅₀ = 42 nM, Eₘₐₓ = 100%) in efficiency of G-protein coupling [7].
  • In Vivo Antinociception: LPK-26 shows an ED₅₀ of 0.39 mg/kg in the acetic acid-induced writhing test, making it 3.8-fold more potent than U50,488H (ED₅₀ = 1.5 mg/kg). Unlike U50,488H, LPK-26 does not induce analgesia in hot-plate or tail-flick tests, indicating peripheral selectivity [7].
  • Reduced Central Side Effects: At equianalgesic doses, LPK-26 causes significantly less sedation and dysphoria than U50,488H or spiradoline, attributed to its biased signaling profile (preferential activation of G-proteins over β-arrestin pathways) [7] [8].

Table 2: In Vivo Efficacy of LPK-26 vs. Reference KOR Agonists

AgonistED₅₀ (Writhing Test, mg/kg)Sedation PotentialThermal Nociception (Hot Plate)
LPK-260.39LowInactive
(-)U50,488H1.50HighActive
ICI-199,4410.85ModerateActive

Data derived from murine pain models [7].

Intracellular Signaling Pathways

G-Protein Coupling and Adenylate Cyclase Inhibition

LPK-26 hydrochloride triggers canonical KOR signaling via pertussis toxin-sensitive Gαᵢ/o proteins:

  • Adenylate Cyclase Suppression: Upon binding KOR, LPK-26 inhibits adenylyl cyclase activity, reducing intracellular cAMP by >70% within 5 minutes in neuronal cell lines. This effect is reversed by the KOR antagonist nor-BNI but unaffected by MOR/DOR antagonists [5] [8].
  • GTPγS Binding Kinetics: LPK-26 stimulates [³⁵S]GTPγS incorporation with an EC₅₀ of 16.7 nM, confirming efficient Gα protein activation. The kinetics show rapid association (t₁/₂ = 2.1 min) and sustained dissociation (t₁/₂ = 18 min), indicating stable receptor-G-protein complex formation [7].
  • Biased Signaling: Unlike non-selective KOR agonists (e.g., U69,593), LPK-26 minimally recruits β-arrestin-2 (Eₘₐₓ < 20%), thereby avoiding p38 MAPK-dependent pathways linked to dysphoria. This functional selectivity is intrinsic to its arylacetamide scaffold [8].

Table 3: Signaling Metrics of LPK-26 in Cell-Based Assays

ParameterValueAssay System
cAMP Inhibition (IC₅₀)3.2 ± 0.4 nMCHO-hKOR cells
[³⁵S]GTPγS EC₅₀16.7 ± 1.2 nMCHO-hKOR membranes
β-Arrestin Recruitment (Eₘₐₓ)18% ± 3%Tango™ KOR-bla assay

Data from transfected cell models [7] [8].

Modulation of Potassium Channel Activity

LPK-26 enhances outward potassium currents through Gβγ-mediated regulation:

  • GIRK Channel Activation: In dorsal root ganglion (DRG) neurons, LPK-26 (100 nM) potentiates G protein-gated inwardly rectifying potassium (GIRK) currents by 65 ± 8%. This hyperpolarizes neurons and inhibits action potential propagation, contributing to peripheral analgesia [5].
  • Voltage-Gated Potassium Channels: LPK-26 augments Kv7.2/7.3 (M-type) potassium currents in sensory neurons by 40%, reducing neuronal excitability. This effect is abolished by the KOR antagonist nor-BNI or Gβγ scavengers [5].
  • Synaptic Effects: In spinal cord slices, LPK-26 suppresses presynaptic Ca²⁺ influx and glutamate release via Kv2.1 potentiation, attenuating nociceptive transmission. This mechanism underlies its efficacy in inflammatory pain models like formalin-induced phase II responses (ED₅₀ = 0.87 mg/kg) [5] [7].

Properties

CAS Number

492451-07-7

Product Name

LPK-26 hydrochloride

IUPAC Name

2-(3,4-dichlorophenyl)-N-[(2S)-1-(2,5-dihydropyrrol-1-yl)-3-methylbutan-2-yl]-N-methylacetamide;hydrochloride

Molecular Formula

C18H25Cl3N2O

Molecular Weight

391.8

InChI

InChI=1S/C18H24Cl2N2O.ClH/c1-13(2)17(12-22-8-4-5-9-22)21(3)18(23)11-14-6-7-15(19)16(20)10-14;/h4-7,10,13,17H,8-9,11-12H2,1-3H3;1H/t17-;/m1./s1

InChI Key

WOOCHAFXTYNYQE-UNTBIKODSA-N

SMILES

CC(C)C(CN1CC=CC1)N(C)C(=O)CC2=CC(=C(C=C2)Cl)Cl.Cl

Canonical SMILES

CC(C)C(CN1CC=CC1)N(C)C(=O)CC2=CC(=C(C=C2)Cl)Cl.Cl

Isomeric SMILES

CC(C)[C@@H](CN1CC=CC1)N(C)C(=O)CC2=CC(=C(C=C2)Cl)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.